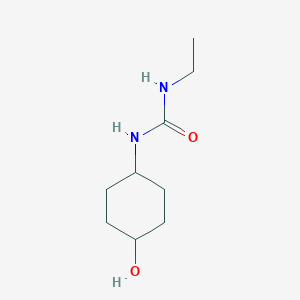

3-Ethyl-1-(4-hydroxycyclohexyl)urea

Descripción general

Descripción

3-Ethyl-1-(4-hydroxycyclohexyl)urea is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an ethyl group, a hydroxycyclohexyl group, and a urea moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea typically involves the reaction of ethyl isocyanate with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_2\text{H}_5\text{NCO} + \text{C}6\text{H}{11}\text{NH}_2\text{OH} \rightarrow \text{C}9\text{H}{18}\text{N}_2\text{O}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-(4-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethyl group or the hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce different alcohol derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biochemical Studies

3-Ethyl-1-(4-hydroxycyclohexyl)urea serves as a valuable reagent in biochemical research, particularly in studies focusing on enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds due to the hydroxyl group allows it to interact effectively with various biological molecules, potentially modulating enzyme activity and influencing cellular processes.

Therapeutic Potential

Research indicates that this compound may exhibit effects on cell proliferation, making it a candidate for further pharmacological studies. Its structural similarities to other biologically active compounds suggest potential applications in drug development, particularly for conditions related to inflammation and hypertension .

Polymer Science

Moisturizing Agents

In polymer formulations, this compound has been investigated for its ability to maintain hydration in aqueous-based polymer compositions. This property is crucial for improving the stability and performance of various products, including cosmetics and personal care items. Hydroxyalkyl ureas are known to enhance moisture retention in fabrics and skin applications .

Film Formation and Coatings

The compound can be utilized in creating non-tacky films from aqueous polymer compositions. These films are beneficial in applications such as coatings for textiles, leather, and even food packaging, where moisture retention is essential .

Agricultural Applications

Seed Coating and Plant Protection

this compound has shown promise in agricultural contexts, particularly in seed coating formulations that enhance freeze-thaw stability. This application helps protect seeds during adverse weather conditions, thereby improving germination rates and crop yields .

Moisture Retention in Soil

The compound's ability to retain moisture can also be leveraged in soil treatments to prevent water loss during dry conditions. This characteristic is vital for sustainable agriculture practices aimed at optimizing water usage .

Industrial Uses

Chemical Manufacturing

In industrial settings, this compound is utilized as a building block for synthesizing more complex chemical products. Its reactivity allows it to participate in nucleophilic substitutions and hydrolysis reactions typical of urea derivatives, making it a versatile component in chemical synthesis .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-(4-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Ethyl-1-(4-hydroxyphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

3-Ethyl-1-(4-hydroxybenzyl)urea: Contains a benzyl group instead of a cyclohexyl group.

Uniqueness

3-Ethyl-1-(4-hydroxycyclohexyl)urea is unique due to the presence of the hydroxycyclohexyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific research applications and chemical synthesis .

Actividad Biológica

3-Ethyl-1-(4-hydroxycyclohexyl)urea is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in biochemical research and proteomics. Its unique structure, featuring a hydroxycyclohexyl group, contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The hydroxy group can form hydrogen bonds, enhancing its affinity for proteins and enzymes. The urea moiety may facilitate interactions with specific enzyme targets, potentially modulating their activity and influencing various metabolic pathways.

Research Findings

- Enzyme Interaction : Studies indicate that this compound can act as a biochemical agent in proteomics research, where it is utilized to investigate enzyme interactions and metabolic pathways .

- Therapeutic Potential : Although specific therapeutic applications are still under investigation, preliminary findings suggest that compounds with similar structures exhibit low toxicity while maintaining significant biological activity .

- Comparative Studies : Research comparing this compound to other urea derivatives has demonstrated varying levels of antitumor activity and mutagenicity, suggesting that structural modifications can significantly impact biological outcomes .

Case Studies

Several case studies have explored the biological implications of this compound:

- Proteomics Applications : In proteomics studies, this compound has been utilized to probe enzyme activities and interactions within complex biological systems, providing insights into metabolic regulation .

- Toxicological Assessments : Comparative analyses have shown that compounds structurally related to this compound exhibit a range of toxicological profiles, emphasizing the need for thorough evaluation in drug development contexts .

Data Table: Comparison of Biological Activities

| Compound | Molecular Formula | Molecular Weight | Biological Activity | Toxicity Profile |

|---|---|---|---|---|

| This compound | C9H18N2O2 | 186.25 g/mol | Enzyme interaction | Low |

| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | C7H10ClN2O2 | 192.62 g/mol | Reduced antitumor activity | Moderate |

| Hydroxylated chloroethylnitrosoureas | Varies | Varies | High mutagenicity | High |

Propiedades

IUPAC Name |

1-ethyl-3-(4-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIMVNHBVCPOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268838 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-79-5 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.